molecular formula C32H33N5O4 B12818925 Entecavir Intermediate IV

Entecavir Intermediate IV

Cat. No.: B12818925
M. Wt: 551.6 g/mol
InChI Key: SYPCZZWUNIHLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir Intermediate IV is a crucial compound in the synthesis of Entecavir, an antiviral medication used primarily for the treatment of chronic hepatitis B virus infection. This compound plays a significant role in the multi-step synthesis process of Entecavir, ensuring the production of a high-purity final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Entecavir Intermediate IV involves several synthetic steps. One common method includes the reaction of Entecavir Intermediate III with benzylguanine under specific conditions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the intermediate .

Chemical Reactions Analysis

Types of Reactions

Entecavir Intermediate IV undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the intermediate .

Scientific Research Applications

Entecavir Intermediate IV has several scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of Entecavir, contributing to the development of antiviral drugs.

    Biology: Research involving this compound helps in understanding the biochemical pathways and mechanisms of antiviral agents.

    Medicine: The compound is crucial in the production of Entecavir, which is used to treat chronic hepatitis B virus infection.

    Industry: This compound is used in the pharmaceutical industry for the large-scale production of Entecavir.

Mechanism of Action

Entecavir Intermediate IV itself does not have a direct mechanism of action, as it is an intermediate compound. its role in the synthesis of Entecavir is critical. Entecavir, the final product, functions by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, inhibiting all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another antiviral drug used for the treatment of hepatitis B.

    Adefovir: An antiviral medication used to treat hepatitis B.

    Tenofovir: A medication used to treat hepatitis B and HIV.

Uniqueness

Entecavir Intermediate IV is unique due to its specific role in the synthesis of Entecavir. Unlike other intermediates, it is tailored for the production of a highly effective antiviral agent with a high genetic barrier to resistance .

Properties

Molecular Formula

C32H33N5O4

Molecular Weight

551.6 g/mol

IUPAC Name

5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36)

InChI Key

SYPCZZWUNIHLBU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N

Origin of Product

United States

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